(2-Azidoethyl)[(3-fluorophenyl)methyl]methylamine
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Overview
Description
(2-Azidoethyl)[(3-fluorophenyl)methyl]methylamine is a chemical compound with the molecular formula C10H13FN4 and a molecular weight of 208.24 g/mol . This compound is notable for its azido group, which imparts unique reactivity, making it a valuable scaffold in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azidoethyl)[(3-fluorophenyl)methyl]methylamine typically involves the reaction of (3-fluorophenyl)methylamine with 2-bromoethyl azide under suitable conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the nucleophilic substitution . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield . The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
(2-Azidoethyl)[(3-fluorophenyl)methyl]methylamine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted amines or ethers depending on the nucleophile used.
Scientific Research Applications
(2-Azidoethyl)[(3-fluorophenyl)methyl]methylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Azidoethyl)[(3-fluorophenyl)methyl]methylamine involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole rings with alkynes. This reactivity is exploited in bioconjugation and labeling studies. The compound’s effects are mediated through its ability to modify proteins and other biomolecules, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2-Azidoethyl)benzylamine: Similar structure but lacks the fluorine atom.
(2-Azidoethyl)methylamine: Lacks the phenyl group.
(2-Azidoethyl)[(4-fluorophenyl)methyl]methylamine: Similar structure but with a fluorine atom at a different position on the phenyl ring.
Uniqueness
(2-Azidoethyl)[(3-fluorophenyl)methyl]methylamine is unique due to the presence of both the azido group and the fluorine atom on the phenyl ring, which imparts distinct reactivity and biological activity . This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-azido-N-[(3-fluorophenyl)methyl]-N-methylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN4/c1-15(6-5-13-14-12)8-9-3-2-4-10(11)7-9/h2-4,7H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMGWCIDEGATPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN=[N+]=[N-])CC1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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